molecular formula C16H15ClF3N5 B6443900 5-chloro-2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine CAS No. 2548976-40-3

5-chloro-2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine

Cat. No.: B6443900
CAS No.: 2548976-40-3
M. Wt: 369.77 g/mol
InChI Key: LFXCGUMACSQTDC-UHFFFAOYSA-N
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Description

The compound 5-chloro-2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine is a heterocyclic molecule featuring a pyrimidine core substituted with a chlorine atom at the 5-position and a fused octahydropyrrolo[3,4-b]pyrrole ring system at the 2-position. The pyrrolo-pyrrole moiety is further functionalized with a 5-(trifluoromethyl)pyridin-2-yl group.

Key structural attributes include:

  • Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms, common in nucleobases and pharmaceuticals.
  • Octahydropyrrolo[3,4-b]pyrrole: A bicyclic system providing conformational rigidity and 3D complexity.
  • Trifluoromethylpyridine: A lipophilic substituent known to improve pharmacokinetic properties .

Properties

IUPAC Name

1-(5-chloropyrimidin-2-yl)-5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3N5/c17-12-6-22-15(23-7-12)25-4-3-10-8-24(9-13(10)25)14-2-1-11(5-21-14)16(18,19)20/h1-2,5-7,10,13H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXCGUMACSQTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F)C4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-chloro-2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine core substituted with a trifluoromethyl-pyridine moiety and an octahydropyrrolo structure. The presence of the trifluoromethyl group is notable for enhancing biological activity due to its influence on molecular interactions and stability.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a range of biological activities, including:

  • Anticancer Activity : Some derivatives have shown significant inhibition of cancer cell growth in various human cancer cell lines. For instance, studies on similar pyrimidine derivatives have reported IC50 values indicating potent anticancer effects against breast and prostate cancer cells .
  • Antimicrobial Properties : Compounds within this structural class have been evaluated for their ability to inhibit the growth of pathogenic bacteria. For example, certain derivatives demonstrated effective inhibition against Enterococcus faecalis and other nosocomial pathogens .
  • Cholinesterase Inhibition : This class of compounds has also been studied for their potential in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Specific analogues showed promising IC50 values in the low micromolar range .

The biological mechanisms underlying the activity of This compound are still being elucidated. However, several proposed mechanisms include:

  • Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival.
  • Disruption of Cell Membrane Integrity : Certain derivatives have been noted to interact with bacterial membranes, leading to increased permeability and cell death.
  • Modulation of Neurotransmitter Levels : By inhibiting cholinesterases, these compounds can increase acetylcholine levels in synaptic clefts, potentially improving cognitive function.

Case Studies

Several studies have explored the biological effects of similar compounds:

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of pyrimidine derivatives, including those with trifluoromethyl substitutions. Results indicated that specific modifications enhanced cytotoxicity against MCF-7 (breast cancer) cells with IC50 values ranging from 0.5 to 2 µM .

Case Study 2: Antimicrobial Efficacy

Research involving pyrazine derivatives demonstrated significant antimicrobial activity against multi-drug resistant strains. The study highlighted that certain structural features contributed to increased efficacy against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues from Literature

a) 1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-(trifluoromethyl)pyridin-2-yl)ethan-1-one (Compound 22)
  • Key Differences :
    • Replaces the octahydropyrrolo[3,4-b]pyrrole with a 4-fluoroindolin-1-yl group.
    • Contains a 7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine group instead of the chloropyrimidine.
  • Functional Implications: The fluorine atom on indole may enhance membrane permeability. The amino group on pyrimidine could facilitate hydrogen bonding, contrasting with the chlorine's electron-withdrawing effects in the target compound .
b) 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate
  • Key Differences :
    • Features a pyridin-2-amine linker instead of a fused pyrrolo-pyrrole system.
    • Exists as a dihydrochloride dihydrate, enhancing aqueous solubility compared to the neutral target compound.
  • Functional Implications :
    • The dihydrate form likely improves bioavailability.
    • The pyridine linker may reduce steric hindrance compared to the bicyclic system in the target compound .
c) Pyrimidine Derivatives from Chemical Databases
  • Examples include pyrrolo[3,4-c]pyrrole-1-carboxylic acid esters with bulky substituents (e.g., phenyl, trimethylsilyloxy).
  • Functional Implications :
    • Bulky esters increase molecular weight and logP, reducing solubility but enhancing lipophilicity.
    • Contrasts with the target compound’s compact trifluoromethylpyridine group, which balances lipophilicity and metabolic stability .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula (Estimated) Key Substituents Structural Features Potential Applications
Target Compound C₁₇H₁₆ClF₃N₆ Chloropyrimidine, trifluoromethylpyridine Bicyclic pyrrolo-pyrrole, rigid conformation Enzyme inhibition, CNS targets
Compound 22 C₂₃H₂₀F₄N₆O Amino-pyrimidine, fluoroindole Flexible indole linker, hydrogen bonding Kinase inhibitors, anticancer
5-[(5-Chloro-1H-pyrrolo[...]] Dihydrochloride Dihydrate C₁₉H₁₇ClF₃N₅·2HCl·2H₂O Pyridine-amine linker, dihydrochloride High solubility, crystalline stability Soluble prodrugs, oral delivery
Pyrrolo[3,4-c]pyrrole-1-carboxylic acid ester (139255-88-2) C₂₈H₄₁NO₅Si Trimethylsilyloxy, phenyl Bulky esters, high logP Lipid-based formulations

Research Findings and Implications

Pharmacokinetic Properties

  • The trifluoromethyl group in the target compound and Compound 22 enhances metabolic stability by resisting oxidative degradation .

Target Selectivity

  • The rigid octahydropyrrolo[3,4-b]pyrrole system may confer selectivity for 3D-structured binding pockets (e.g., GPCRs or ion channels), unlike the planar pyridin-2-amine linker in .

Preparation Methods

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone method for constructing the C–N bond between the chloropyrimidine core and the octahydropyrrolo[3,4-b]pyrrole moiety. In a representative procedure, 5-chloro-2-iodopyrimidine is reacted with 5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrole in the presence of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) as a ligand. The reaction proceeds in toluene at 80–90°C for 8–12 hours under nitrogen, achieving yields of 65–78% after purification by silica gel chromatography.

Mechanistic Insight : The palladium catalyst facilitates oxidative addition into the C–I bond of the pyrimidine, followed by coordination of the pyrrolo-pyrrole amine. Reductive elimination forms the desired C–N bond, with potassium tert-butoxide acting as a base to deprotonate the amine.

Nucleophilic Aromatic Substitution (SNAr)

Direct Displacement of Chlorine

The electron-deficient nature of 5-chloropyrimidine enables direct substitution with the pyrrolo-pyrrole amine under mild conditions. A protocol using anhydrous dimethylformamide (DMF) at 100°C for 24 hours achieves 55–60% yield without catalysts. However, this method requires stoichiometric excess (2.5 equiv) of the amine to drive the reaction to completion.

Optimization Data :

SolventTemperature (°C)Time (h)Yield (%)
DMF1002455–60
Acetonitrile804830–35
Ethanol783640–45

The superior performance of DMF is attributed to its high polarity, which stabilizes the transition state during the SNAr process.

Stepwise Assembly of the Pyrrolo-Pyrrole Moiety

Cyclocondensation of Diamines

The octahydropyrrolo[3,4-b]pyrrole ring is synthesized via cyclocondensation of 1,4-diaminobutane with α-keto esters. For example, reaction with ethyl glyoxalate in refluxing toluene forms the bicyclic scaffold in 72% yield. Subsequent N-alkylation with 2-chloro-5-(trifluoromethyl)pyridine using potassium carbonate in ethanol at 78°C introduces the trifluoromethylpyridinyl group.

Critical Step :
Diamine+Ethyl glyoxalateToluene, 110°CPyrrolo-pyrrole\text{Diamine} + \text{Ethyl glyoxalate} \xrightarrow{\text{Toluene, 110°C}} \text{Pyrrolo-pyrrole}

Late-Stage Functionalization Strategies

Suzuki-Miyaura Coupling for Pyridine Installation

While less common, the trifluoromethylpyridinyl group can be introduced via Suzuki-Miyaura coupling. A brominated pyrrolo-pyrrole intermediate is reacted with 5-(trifluoromethyl)pyridin-2-ylboronic acid using Pd(PPh₃)₄ in a dioxane/water mixture (4:1), yielding 50–55% of the coupled product.

Limitations : This method requires pre-functionalization with a bromine atom, adding synthetic steps compared to direct amination approaches.

Industrial-Scale Purification Techniques

Crystallization Optimization

The final compound is purified via antisolvent crystallization from ethyl acetate/hexane mixtures (1:3 v/v), achieving >99% purity by HPLC. Key parameters:

ParameterOptimal Value
Cooling Rate0.5°C/min
Seed Crystal Loading1% w/w
Stirring Speed200 rpm

This protocol minimizes solvent usage while maintaining crystal habit suitable for pharmaceutical formulation .

Q & A

Q. What mechanistic insights can be gained from studying hydrolysis or photodegradation pathways?

  • Methodological Answer :
  • LC-MS/MS Degradation Profiling : Identify primary degradation products (e.g., pyrimidine ring cleavage under UV light) .
  • Kinetic Analysis : Fit degradation data to first-order models to calculate half-life (t₁/₂) in buffer solutions .

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